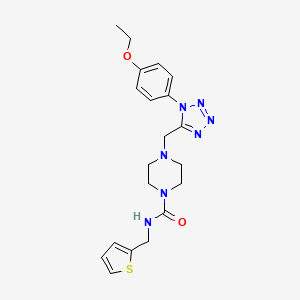

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Description

This compound features a piperazine-1-carboxamide core, substituted with a 4-ethoxyphenyltetrazole moiety at the 4-position and a thiophen-2-ylmethyl group at the terminal amide nitrogen. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity in medicinal chemistry contexts . The 4-ethoxyphenyl group may influence lipophilicity and electronic properties, while the thiophene moiety contributes to π-π interactions in biological targets.

Properties

IUPAC Name |

4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O2S/c1-2-29-17-7-5-16(6-8-17)27-19(22-23-24-27)15-25-9-11-26(12-10-25)20(28)21-14-18-4-3-13-30-18/h3-8,13H,2,9-12,14-15H2,1H3,(H,21,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCVORXAALGKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a synthetic organic molecule classified as a tetrazole derivative. Tetrazole derivatives are recognized for their diverse biological activities, making them valuable in medicinal chemistry. This article focuses on the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A tetrazole ring , known for its role in various biological activities.

- A piperazine moiety , which contributes to the compound's pharmacological properties.

- An ethoxyphenyl group and a thiophenyl group , both of which enhance biological interactions.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as inflammation and cancer cell proliferation.

- Receptor Binding : It may bind to receptors that modulate cellular responses, influencing processes like apoptosis and immune responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies suggest that tetrazole derivatives, including this compound, possess significant antimicrobial properties. For instance, it has been shown to inhibit various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored through various assays. It has been observed to reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases .

Anticancer Properties

Preliminary studies have demonstrated that the compound can induce cytotoxic effects on cancer cell lines. For example, it showed promising results against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values indicating effective inhibition of cell growth .

Comparative Analysis with Similar Compounds

A comparative analysis of the biological activity of this compound with other tetrazole derivatives reveals notable differences and similarities:

| Compound Name | Biological Activity | IC50 Values |

|---|---|---|

| Compound A | Antimicrobial | 25 µM |

| Compound B | Anti-inflammatory | 15 µM |

| This Compound | Anticancer | 6.2 µM (HCT-116) 43.4 µM (T47D) |

This table illustrates that while other compounds exhibit various activities, this specific compound shows particularly strong anticancer properties.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Study on Anticancer Activity : In vitro studies using human cancer cell lines revealed that the compound effectively inhibited cell proliferation, suggesting its potential as a therapeutic agent against cancer .

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers compared to control groups .

Scientific Research Applications

Tetrazole derivatives are recognized for their broad spectrum of biological activities, including:

- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through mitochondrial pathways, activating caspases such as caspase-3 and caspase-9 .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | 0.3 - 7.4 | Various |

| Reference | 15 | HL-60 |

Cancer Therapy

Given its ability to induce apoptosis in cancer cells, this compound is being investigated for potential use in cancer therapy. Its effectiveness against multidrug-resistant cancer cells makes it a candidate for further development in oncology .

Anti-inflammatory Agents

The inhibition of specific enzymes involved in inflammatory pathways suggests that this compound could be developed as an anti-inflammatory agent. Ongoing research aims to elucidate its efficacy in treating inflammatory diseases .

Neuropharmacology

Preliminary studies indicate potential neuroprotective effects, which may position this compound as a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier due to its lipophilicity enhances its therapeutic potential in neurological applications .

Case Studies

Research on similar tetrazole derivatives has provided insights into the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated several tetrazole derivatives, including the target compound, demonstrating significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa). The study highlighted the structure–activity relationship (SAR) that informs the design of more potent analogs .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of tetrazole derivatives, revealing that compounds with similar structures effectively reduced inflammation markers in vitro and in vivo models .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine Carboxamide Derivatives

- Structure: (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide.

- Key Differences: Replaces the tetrazole-thiophene system with a fluorophenyl group and a tetrahydronaphthalene amine. HPLC purity (95.5%) indicates robust synthetic reliability .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():

- Structure: Piperazine carboxamide with a chlorophenyl substituent and an ethyl group on the piperazine ring.

- Key Differences: Lacks heterocyclic moieties (tetrazole/thiophene) but shares the carboxamide-piperazine scaffold. The chlorophenyl group may confer halogen bonding capabilities, useful in kinase or GPCR targeting .

Tetrazole-Containing Analogs

- Structure: 2-n-Butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole.

- Key Differences: Uses a biphenyltetrazole system instead of a 4-ethoxyphenyltetrazole.

- Structure: (E)-α-([2-butyl-1-{(4-carboxyphenyl)methyl}-1H-imidazol-5-yl]methylene)-2-thiophenepropanoate.

- Key Differences: Combines a thiophene moiety with a carboxylic acid bioisostere (imidazole), whereas the target compound uses tetrazole and a thiophen-2-ylmethyl group. This highlights divergent strategies for optimizing solubility and target engagement .

Thiophene-Modified Derivatives

- Structure: 5-(5-(3-Hydroxyphenyl)thiophene-2-yl)-1-(4-(4-methylbenzyl)piperazine-1-yl)pentane-1-one.

- Key Differences: Incorporates a thiophene ring linked to a piperazine via a ketone spacer instead of a carboxamide. The hydroxylphenyl-thiophene system may enhance antioxidant or anti-inflammatory activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide?

- Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the tetrazole ring via cyclization of nitriles or amines with sodium azide in the presence of a catalyst .

- Step 2: Alkylation or substitution reactions to introduce the piperazine and thiophen-2-ylmethyl moieties. For example, coupling reactions using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .

- Step 3: Carboxamide formation via condensation reactions, monitored by thin-layer chromatography (TLC) .

- Key conditions: Temperature control (70–80°C), solvent selection (e.g., dichloromethane or ethanol), and catalyst optimization to achieve yields >90% .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and integration ratios (e.g., δ 3.09 ppm for piperazine CH2 groups) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of ethoxy groups) .

- X-ray Crystallography: For resolving stereochemistry in crystalline forms .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Answer:

- In vitro binding assays: Screen for affinity toward receptors (e.g., GPCRs or kinases) using radioligand displacement or fluorescence polarization .

- Antimicrobial testing: Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

- Cytotoxicity assays: MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Answer:

- Modifications:

- Replace the 4-ethoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-withdrawing substituents to enhance receptor binding .

- Vary the thiophen-2-ylmethyl moiety with other heterocycles (e.g., furan or pyridine) to alter pharmacokinetics .

- Methodology:

- Parallel synthesis of analogs followed by comparative bioassays .

- Computational docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR or COX-2) .

Q. What strategies resolve contradictory data in stability or bioactivity studies?

- Answer:

- Stability issues:

- Perform thermal gravimetric analysis (TGA) to assess decomposition temperatures and identify degradation products .

- Adjust formulation pH or use lyophilization to enhance shelf life .

- Bioactivity discrepancies:

- Validate assay conditions (e.g., ATP concentrations in kinase assays) .

- Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence-based binding assays) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Answer:

- Molecular dynamics simulations: Analyze binding pocket flexibility to optimize substituent size and polarity .

- Free energy calculations (MM/GBSA): Rank derivatives based on predicted binding affinities .

- ADMET prediction: Use tools like SwissADME to prioritize compounds with favorable pharmacokinetic profiles .

Q. What experimental designs mitigate challenges in scaling up synthesis?

- Answer:

- Flow chemistry: Improve reaction consistency and reduce purification steps .

- Catalyst recycling: Reuse heterogeneous catalysts (e.g., Bleaching Earth Clay) to reduce costs .

- DoE (Design of Experiments): Optimize variables (temperature, solvent ratio) using response surface methodology .

Methodological Considerations

Q. How should researchers handle spectral data inconsistencies during characterization?

- Answer:

- Multi-technique validation: Cross-check NMR with IR and MS to confirm functional groups .

- Deuterated solvent swaps: Use D₂O or DMSO-d6 to resolve overlapping proton signals .

- Crystallography: Resolve ambiguous stereochemistry via single-crystal X-ray analysis .

Q. What protocols ensure reproducibility in biological assays?

- Answer:

- Standardized cell lines: Use authenticated cell banks (e.g., ATCC) to minimize variability .

- Internal controls: Include reference compounds (e.g., doxorubicin for cytotoxicity) in each assay plate .

- Blinded experiments: Randomize sample processing to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.